An In-depth Technical Guide to BODIPY® FL-X: Spectral Properties and Applications
An In-depth Technical Guide to BODIPY® FL-X: Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent dye BODIPY® FL-X, focusing on its core spectral properties, experimental applications, and the methodologies required for its successful implementation in research settings. BODIPY® FL-X is a bright, green-fluorescent dye known for its high fluorescence quantum yield and relative insensitivity to environmental factors such as pH and solvent polarity.[1][2][3] These characteristics, combined with its narrow emission bandwidth, make it an excellent alternative to traditional fluorophores like fluorescein (B123965) (FITC).[2][4]
Core Spectroscopic and Photophysical Properties
BODIPY® FL-X exhibits exceptional photostability and a high extinction coefficient, contributing to its bright fluorescent signal.[2][5] Its spectral characteristics are well-suited for various fluorescence-based applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[2][4] The dye's hydrophobic nature also makes it ideal for staining lipids, membranes, and other lipophilic structures.[2][3] A key feature of some BODIPY® FL-X variants is the inclusion of a seven-atom aminohexanoyl spacer ('X') that separates the fluorophore from its conjugation site, which can reduce potential interactions with the labeled biomolecule.[4]
| Property | Value | References |
| Excitation Maximum (λex) | ~504 nm | [1][4] |
| Emission Maximum (λem) | ~510 nm | [1][4] |
| Extinction Coefficient | ~85,000 cm⁻¹M⁻¹ | [4] |
| Typical Excited-State Lifetime | ≥ 5 nanoseconds | [2][4] |
| Recommended Laser Line | 488 nm | [6] |
| Common Filter Set | FITC | [6] |
| Molecular Weight (NHS Ester) | 502.32 g/mol | [4] |
Experimental Protocols
The following sections detail standardized protocols for the use of BODIPY® FL-X in common laboratory applications, particularly focusing on the amine-reactive N-hydroxysuccinimide (NHS) ester form for bioconjugation.
BODIPY® FL-X NHS ester is a popular reagent for labeling primary amines on proteins and peptides.[2][4] The following protocol is a general guideline for labeling IgG antibodies and can be adapted for other proteins.
Materials:
-
BODIPY® FL-X NHS Ester
-
High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
-
Protein sample (2-10 mg/mL for optimal labeling) in an amine-free buffer (e.g., PBS)[7]
-
0.1-0.2 M Sodium bicarbonate buffer, pH 8.3[4]
-
Purification column (e.g., gel filtration column like Sephadex G-25)[6][7]
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is free of amine-containing buffers (like Tris or glycine) and ammonium (B1175870) ions, as these will compete with the labeling reaction.[7] The recommended protein concentration is between 2-10 mg/mL to maintain high labeling efficiency.[7]
-
Prepare Dye Stock Solution: Dissolve the BODIPY® FL-X NHS ester in anhydrous DMSO or DMF to create a stock solution of 1-10 mg/mL.[7][8]
-
Initiate Labeling Reaction: Add the dye stock solution to the protein solution. A molar ratio of approximately 10:1 (dye to protein) is often a good starting point.[7] The reaction should be carried out in a sodium bicarbonate buffer (pH 8.3-8.5) for 1 hour at room temperature, with protection from light.[4][7][8]
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye using a gel filtration or desalting column.[6][7]
-
Determine Degree of Labeling (DOL): The DOL can be determined using UV-Vis spectroscopy.[6]
BODIPY dyes are frequently used to visualize neutral lipid droplets within cells.[9][]
Materials:
-
Cultured cells on coverslips or appropriate imaging plates
-
BODIPY® 493/503 stock solution (e.g., 5 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), if required
Procedure:
-
Prepare Staining Solution: Dilute the BODIPY® stock solution in PBS or serum-free medium to a final working concentration of 1-2 µM.[9][][11]
-
Cell Preparation: Wash the cells with PBS to remove culture medium.[9][11]
-
Staining: Add the BODIPY® working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[9][][11]
-
Washing: Remove the staining solution and wash the cells 2-3 times with PBS to eliminate background fluorescence from unbound dye.[9][][11]
-
(Optional) Fixation: If fixation is required, incubate cells with 4% PFA for 30 minutes at room temperature, followed by several washes with PBS.[9][11]
-
Imaging: The cells are now ready for visualization using a fluorescence microscope with a standard FITC filter set.[]
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual pathways involving BODIPY® FL-X.
Caption: Workflow for covalent labeling of proteins with BODIPY® FL-X NHS ester.
Caption: Experimental workflow for staining cellular lipid droplets with BODIPY® dye.
Caption: Conceptual diagram of tracking a BODIPY-labeled ligand through endocytosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abpbio.com [abpbio.com]
- 3. BODIPY FL Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Invitrogen™ BODIPY™ FL-X NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 5. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. biodye.com [biodye.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 11. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
